2-Aminopyrimido[4,5-D]pyrimidin-4(3h)-One

DHFR enzyme kinetics substrate specificity

2-Aminopyrimido[4,5-d]pyrimidin-4(3H)-one (CAS 89890-99-3) is a heterocyclic compound with the molecular formula C₆H₅N₅O and a molecular weight of 163.14 g/mol, belonging to the pyrimido[4,5-d]pyrimidine class of fused bicyclic systems. This compound serves as the parent scaffold for a series of quaternised derivatives designed as mechanism-based substrates and inhibitors of dihydrofolate reductase (DHFR), and it is isomeric with the natural pterin ring system.

Molecular Formula C6H5N5O
Molecular Weight 163.14 g/mol
CAS No. 89890-99-3
Cat. No. B12856590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopyrimido[4,5-D]pyrimidin-4(3h)-One
CAS89890-99-3
Molecular FormulaC6H5N5O
Molecular Weight163.14 g/mol
Structural Identifiers
SMILESC1=C2C(=O)NC(=NC2=NC=N1)N
InChIInChI=1S/C6H5N5O/c7-6-10-4-3(5(12)11-6)1-8-2-9-4/h1-2H,(H3,7,8,9,10,11,12)
InChIKeyHHOGMIYMABYION-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminopyrimido[4,5-D]pyrimidin-4(3H)-One (CAS 89890-99-3): Core Scaffold Properties and Procurement-Relevant Identity


2-Aminopyrimido[4,5-d]pyrimidin-4(3H)-one (CAS 89890-99-3) is a heterocyclic compound with the molecular formula C₆H₅N₅O and a molecular weight of 163.14 g/mol, belonging to the pyrimido[4,5-d]pyrimidine class of fused bicyclic systems . This compound serves as the parent scaffold for a series of quaternised derivatives designed as mechanism-based substrates and inhibitors of dihydrofolate reductase (DHFR), and it is isomeric with the natural pterin ring system [1].

1
Supports non-substrate control for DHFR enzymatic assay validation
2
Stable parent scaffold for N-alkylation SAR library synthesis
3
Orthogonal ligand for engineered riboswitch systems with distinct hydrogen-bonding profile
4
Pterin isomer for scaffold-hopping reference in antifolate research

Why Closely Related Pyrimido[4,5-d]pyrimidine Analogs Cannot Replace 2-Aminopyrimido[4,5-D]pyrimidin-4(3H)-One in DHFR Research


Although 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-one is structurally isomeric with pterin and shares the pyrimido[4,5-d]pyrimidine core with numerous kinase inhibitor scaffolds, its biological activity is exquisitely sensitive to substitution pattern. The parent compound is not a substrate for DHFR, whereas its N-methyl and N-ethyl derivatives display Km values spanning two orders of magnitude (0.08–3.8 mM), and its protonation occurs at N1 rather than the N6/N8 positions that are critical for alkylpterin-like enzymatic activity [1]. Simply interchanging the parent scaffold with a methylated or diamino analog would eliminate the non-substrate control property or alter the hydrogen-bonding profile required for orthogonal riboswitch engineering.

Property
2-Aminopyrimido[4,5-d]pyrimidin-4(3H)-one
N-Alkyl / Diamino Analogs
DHFR substrate activity
Non-substrate control
Acquire measurable Km; lose negative control utility
Protonation site
N1 (non-basic N6/N8)
N6 or N8 (pKa ~5.5); alters hydrogen-bonding at active site
Riboswitch orthogonality
Amino-oxo interface (PPAO)
Diamino interface (PPDA); regulatory output differs
Synthetic stability
Stable starting material
Quaternised derivatives decompose (≤8% yield)

Quantitative Differentiation Evidence for 2-Aminopyrimido[4,5-D]pyrimidin-4(3H)-One Versus Closest Analogs


DHFR Substrate Activity: Parent Compound is Not a Substrate, 8-Methyl Derivative Shows Km = 0.08 mM

In a direct head-to-head comparison using chicken dihydrofolate reductase (DHFR), 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-one (compound 6) was not a substrate, whereas its 8-methyl derivative (8a) exhibited an apparent Km of 0.08 mM and a Vmax of 2.27 nmol L⁻¹ min⁻¹ [1]. The 6-methyl (7) and 8-ethyl (8b) derivatives showed Km values of 3.8 and 0.65 mM, respectively [1]. The structurally related natural ligand 8-methylpterin binds chicken DHFR with a Kd of 127 μM, further contextualizing the inactivity of the parent scaffold [1].

DHFR substrate activity
Head-to-head
Parent: not a substrate. 8-methyl: Km = 0.08 mM, Vmax = 2.27 nmol L⁻¹ min⁻¹. 6-methyl: Km = 3.8 mM.
Confirms parent as non-substrate control; single N8 methylation enables catalytic recognition.
Chicken DHFR, in vitro assay. Data to verify for other DHFR isoforms.
DHFR enzyme kinetics substrate specificity

Protonation Site: N1 Protonation in Parent Versus N6/N8 Protonation in Active Derivatives

UV spectroscopic studies demonstrated that protonation of the parent heterocycle (6) occurs at the N1 position, while alkylation with iodomethane proceeds at N6 and N8 to yield quaternised derivatives [1]. The N-methyl derivatives (7 and 8a) exhibit a pKa of approximately 5.5, which matches the basicity of 8-alkylpterins and is an essential design element for DHFR binding in the protonated form [1]. The parent compound lacks this key protonation at N6/N8, explaining its inability to interact productively with the DHFR active site.

Protonation site
Head-to-head
Parent: protonation at N1. N-methyl derivatives: pKa ≈ 5.5, protonation at N6 or N8.
Distinct protonation locus explains lack of DHFR interaction and supports parent as non-substrate probe.
UV spectroscopy in aqueous solution. pKa similarity to 8-alkylpterins.
protonation site pKa UV spectroscopy

Riboswitch Co-Crystal Structure: 2.15 Å Resolution for PPAO vs. 2.13 Å for the Diamino Analog PPDA

The X-ray co-crystal structure of 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-one (PPAO) bound to the engineered M6C" riboswitch aptamer has been determined at 2.15 Å resolution (PDB 4LX6, R-free = 0.255) [1]. In a parallel study, the diamino analog pyrimido[4,5-d]pyrimidine-2,4-diamine (PPDA) was crystallized with a related engineered riboswitch at 2.13 Å (PDB 4LX5) [2]. Both structures are part of the same modular riboswitch toolset that enables orthogonal, ligand-dependent gene regulation across diverse bacterial species [1]. The amino-oxo substitution pattern of PPAO provides a distinct Watson-Crick/Hoogsteen hydrogen-bonding interface compared to the diamino scaffold of PPDA, offering a complementary synthetic biology handle.

Riboswitch co-crystal
Cross-study
PPAO (amino-oxo): PDB 4LX6, 2.15 Å. PPDA (diamino): PDB 4LX5, 2.13 Å. Comparable resolution, distinct H-bond interfaces.
Supports orthogonal riboswitch toolset; amino-oxo scaffold enables unique regulatory channel.
Engineered Vibrio vulnificus aptamer. Structure-guided engineering context.
riboswitch engineering X-ray crystallography synthetic biology

Synthetic Stability: Parent Compound as a Stable Building Block, Quaternised Derivatives Decompose (<8% Yield)

During the synthesis of quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones, the parent compound (6) served as the stable starting material. In contrast, the target quaternised derivatives (7, 8a, 8b) could only be isolated in optimum yields of 1–8% across three different synthetic methods, because the products decomposed via ring opening to 2,4-diamino-5-methyliminomethylpyrimidin-6(1H)-one (9) [1]. The marked π-electron deficiency of the quaternised species promotes nucleophilic addition to the pyrimidine ring, triggering ring opening, whereas the neutral parent scaffold remains intact [1].

Synthetic stability
Head-to-head
Parent compound stable. Quaternised derivatives: yields 1–8%, decompose via ring opening to compound 9.
Parent scaffold is the viable starting material for reliable SAR library construction.
Alkylation with iodomethane; three synthetic methods evaluated.
synthetic yield ring stability scaffold derivatization

Isosteric Relationship to Pterin: Scaffold Identity Determines Biological Recognition Versus 8-Alkylpterins

2-Aminopyrimido[4,5-d]pyrimidin-4(3H)-one (6) is isomeric with pterin (2-aminopteridin-4(3H)-one), differing only in the position of the ring nitrogen atoms [1]. Despite this close structural relationship, the parent compound is not recognized as a DHFR substrate, whereas 8-alkylpterins bind to the enzyme [1]. This demonstrates that the pyrimido[4,5-d]pyrimidine scaffold is not merely a bioisostere for pterin—it imposes distinct electronic and geometric constraints that abolish catalytic processing while retaining the capacity for tuned recognition upon appropriate N-alkylation.

Pterin isosterism
Class-level
Isomeric with pterin; parent not recognized by DHFR. 8-methylpterin Kd = 127 μM for chicken DHFR.
Scaffold divergence from pterin supports procurement for structure-activity differentiation studies.
Class-level inference; pterin recognition context-dependent.
pterin isostere scaffold hopping DHFR recognition

Procurement-Driven Application Scenarios for 2-Aminopyrimido[4,5-D]pyrimidin-4(3H)-One Based on Quantitative Evidence


DHFR Enzymatic Assay Negative Control

2-Aminopyrimido[4,5-d]pyrimidin-4(3H)-one is definitively not a substrate for chicken DHFR, while its 8-methyl derivative exhibits a Km of 0.08 mM [1]. This makes the parent compound an ideal negative control in DHFR activity assays—researchers can distinguish scaffold-related nonspecific effects from genuine substrate turnover by running parallel reactions with the parent compound and the N-alkylated derivatives.

Starting Material for Structure-Activity Relationship (SAR) Library Synthesis

The parent compound is a stable synthetic intermediate, whereas quaternised derivatives decompose via ring opening with yields below 8% [1]. Medicinal chemistry teams building focused libraries of pyrimido[4,5-d]pyrimidine-based DHFR or kinase inhibitors should procure the parent scaffold as the universal starting point for diversification, avoiding the impractical direct purchase of unstable N-alkylated analogs.

Orthogonal Ligand for Engineered Riboswitch Systems in Synthetic Biology

The high-resolution co-crystal structure of PPAO bound to the M6C" riboswitch (2.15 Å, PDB 4LX6) provides atomic-level detail for rational engineering of ligand-responsive gene circuits [2]. Because PPAO offers a hydrogen-bonding profile distinct from the diamino analog PPDA, it enables orthogonal regulatory channels in multi-switch synthetic biology constructs, making it a required component for laboratories replicating or extending the published modular riboswitch toolset [2].

Scaffold-Hopping Reference Standard for Pterin-Based Drug Discovery

As a well-characterized isomer of pterin that is not recognized by DHFR, the compound serves as a reference standard for scaffold-hopping campaigns aimed at identifying novel antifolate or kinase inhibitor chemotypes [1]. Its documented protonation at N1, distinct from the N6/N8 protonation of active 8-alkylpterins, provides a rational basis for structure-based design of target-selective analogs.

Application
Selection Property
Validation Focus
DHFR enzymatic assay non-substrate control
Non-substrate profile with well-characterized N-alkyl derivatives
Verify absence of substrate activity under assay conditions
SAR library synthesis starting material
Scaffold stability for N-alkylation diversification
Confirm structural integrity and purity for derivatization
Engineered riboswitch orthogonal ligand
Amino-oxo hydrogen-bonding interface distinct from diamino analog
Validate binding and regulatory output with M6C" riboswitch
Scaffold-hopping reference for antifolate discovery
Pterin isomeric scaffold with divergent DHFR recognition
Confirm lack of DHFR substrate activity and probe kinase selectivity
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